2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-13-4-6-14(7-5-13)12-23-18-20-19-17(22-18)15-8-10-16(21-2)11-9-15/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDCFGQRMBUHGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Benzyl Sulfanyl Derivative Formation: The starting material, 4-ethylbenzyl chloride, is reacted with sodium sulfide to form the benzyl sulfanyl derivative.
Oxadiazole Formation: The benzyl sulfanyl derivative is then reacted with 4-methoxybenzohydrazide under acidic conditions to form the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the oxadiazole ring.
Substitution: Substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can introduce halogens, nitro groups, or other substituents.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibit antimicrobial properties. Studies have shown that oxadiazoles can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Similar oxadiazole derivatives have demonstrated the ability to reduce inflammation in various animal models, suggesting that this compound could be explored for therapeutic use in inflammatory diseases .
Anticancer Potential
There is emerging evidence that oxadiazole derivatives possess anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . This makes them promising candidates for further development as anticancer agents.
Materials Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve the material's thermal properties and durability .
Photonic Applications
Due to its unique optical properties, this compound can be explored for applications in organic light-emitting diodes (OLEDs) and other photonic devices. Its ability to emit light when excited makes it a candidate for research into new materials for optoelectronic applications .
Agricultural Chemistry
Pesticidal Activity
Compounds with oxadiazole moieties have been studied for their potential as pesticides. Preliminary studies suggest that this compound may exhibit herbicidal or insecticidal properties, making it a candidate for agricultural applications .
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial activity of various oxadiazoles against common pathogens. Results indicated that derivatives similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Case Study 2: Polymer Development
In a recent project aimed at developing high-performance polymers, researchers synthesized a series of copolymers incorporating this compound. These materials exhibited improved thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism by which 2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Activity Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups :
- Anticancer Activity : Chloro (electron-withdrawing) at C2 and methoxy (electron-donating) at C5 (compound 107) showed superior anticancer activity compared to alkyl or sulfanyl groups, likely due to enhanced electrophilicity and DNA interaction .
- CNS Activity : Nitro and chloro substituents (e.g., compound XIV) significantly enhance CNS depressant effects, while alkyl or methoxy groups (as in the target compound) may reduce potency due to lower electrophilicity .
Sulfanyl vs. Sulfonyl Linkages :
- Sulfonyl groups (e.g., compound in ) exhibit stronger antibacterial activity than sulfanyl analogs, attributed to improved oxidative stability and target affinity . The target compound’s sulfanyl group may offer metabolic resistance but lower antibacterial efficacy.
Anti-inflammatory and Analgesic Effects :
- Ethylphenyl ketone derivatives () demonstrated significant anti-inflammatory activity (~60% inhibition), comparable to indomethacin. The target compound’s 4-ethylbenzyl group may similarly enhance lipophilicity and cyclooxygenase (COX) inhibition .
Antitubercular Activity: Nitro and cyano substituents (compound 61b) drastically improved antitubercular activity (MIC = 4 μM), suggesting that electron-withdrawing groups at C2 enhance efficacy against Mycobacterium tuberculosis .
Biological Activity
2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS No. 477857-26-4) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The structure of this compound features a sulfanyl group and methoxy-substituted phenyl rings, contributing to its potential pharmacological properties.
- Molecular Formula : C18H18N2O2S
- Molecular Weight : 326.41 g/mol
- Predicted Boiling Point : 487.5 ± 55.0 °C
- Density : 1.24 ± 0.1 g/cm³
- pKa : -5.46 ± 0.39
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas, including anticancer effects, antimicrobial properties, and potential neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies have demonstrated that derivatives of oxadiazole exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains and fungi:
- Activity Against Bacteria : Studies indicate that certain oxadiazole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging research suggests that oxadiazole derivatives may exhibit neuroprotective activities. Compounds in this class have been linked to reduced oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of oxadiazole derivatives:
- Cytotoxicity in Cancer Research : A study published in MDPI reported that specific oxadiazole derivatives demonstrated higher cytotoxic activity than traditional chemotherapeutics like doxorubicin against various cancer cell lines . This study utilized flow cytometry to confirm apoptosis induction.
- Antimicrobial Efficacy : Another research article highlighted the broad-spectrum antimicrobial activity of oxadiazoles against both gram-positive and gram-negative bacteria, suggesting their potential as new antimicrobial agents .
- Neuroprotection Studies : Investigations into the neuroprotective properties of oxadiazoles revealed that they could mitigate neuronal cell death by reducing oxidative stress markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
